molecular formula C17H20FN7 B2942482 2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine CAS No. 1105196-35-7

2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine

Cat. No. B2942482
CAS RN: 1105196-35-7
M. Wt: 341.394
InChI Key: VMOCHUGLCVCGME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The compound also contains a pyrazolo[3,4-d]pyrimidine moiety, which is a type of nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for certain biological activities .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidin, such as those incorporating the 4-fluorophenylpiperazinyl group, demonstrate significant cytotoxicity against several tumor cell lines. Specifically, compounds like 3-chloropyridin-2-yl and 3-fluoro-5-substituted phenylpiperazinyl groups show potent in vitro antitumor activity without causing undesirable effects in mice (Naito et al., 2005).

Antimicrobial and Antifungal Activity

Synthesized compounds incorporating elements similar to 2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine have demonstrated significant antimicrobial and antifungal properties. This includes new dithiocarbamate derivatives bearing thiazole/benzothiazole rings, which have been tested against various microorganism strains and exhibited high antimicrobial activity (Yurttaş et al., 2016).

Dopamine Receptor Interaction

Compounds structurally related to this compound have been identified as potential dopamine D4 receptor ligands. This is significant in the study of neurological and psychiatric conditions, where dopamine receptor interaction plays a key role. The synthesized compounds showed affinity constants that indicate potential for therapeutic applications in dopamine-related disorders (Fang-wei, 2013).

Anticonvulsant Agent Development

Compounds similar to this compound have been reported as promising new anticonvulsant drug candidates. A notable example is Epimidin, which underwent extensive HPLC method development and validation for related substances determination, highlighting its potential as an effective anticonvulsant (Severina et al., 2021).

Future Directions

The compound and its analogues could be further studied for their biological activities and potential applications in medicine. Structural modifications may improve its potency and selectivity, leading to the development of useful pharmacological agents .

properties

IUPAC Name

2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN7/c18-13-1-3-14(4-2-13)23-7-9-24(10-8-23)16-15-11-22-25(6-5-19)17(15)21-12-20-16/h1-4,11-12H,5-10,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOCHUGLCVCGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.